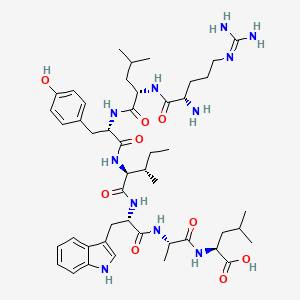
N~5~-(Diaminomethylidene)-L-ornithyl-L-leucyl-L-tyrosyl-L-isoleucyl-L-tryptophyl-L-alanyl-L-leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~5~-(Diaminomethylidene)-L-ornithyl-L-leucyl-L-tyrosyl-L-isoleucyl-L-tryptophyl-L-alanyl-L-leucine is a complex peptide compound It is composed of multiple amino acids, each contributing to its unique structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-leucyl-L-tyrosyl-L-isoleucyl-L-tryptophyl-L-alanyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide from by-products and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
N~5~-(Diaminomethylidene)-L-ornithyl-L-leucyl-L-tyrosyl-L-isoleucyl-L-tryptophyl-L-alanyl-L-leucine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, such as tyrosine and tryptophan.
Reduction: Reduction reactions can affect disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Amino acid substitution can be achieved using specific coupling reagents and protecting groups during the synthesis process.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of tyrosine residues can lead to the formation of dityrosine cross-links, while reduction of disulfide bonds results in free thiol groups.
Applications De Recherche Scientifique
N~5~-(Diaminomethylidene)-L-ornithyl-L-leucyl-L-tyrosyl-L-isoleucyl-L-tryptophyl-L-alanyl-L-leucine has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.
Biology: The compound can be employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: It has potential therapeutic applications, including as a drug candidate for targeting specific biological pathways.
Industry: The peptide can be used in the development of novel biomaterials and as a component in diagnostic assays.
Mécanisme D'action
The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-leucyl-L-tyrosyl-L-isoleucyl-L-tryptophyl-L-alanyl-L-leucine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The peptide can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific biological context in which the peptide is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan: This compound has a similar structure but different amino acid composition, leading to distinct properties and applications.
Threonyllysylprolyl-N~5~-(diaminomethylidene)ornithine: Another peptide with a similar backbone but different side chains, affecting its biological activity.
Uniqueness
N~5~-(Diaminomethylidene)-L-ornithyl-L-leucyl-L-tyrosyl-L-isoleucyl-L-tryptophyl-L-alanyl-L-leucine is unique due to its specific sequence of amino acids, which imparts unique structural and functional properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.
Propriétés
Numéro CAS |
581101-11-3 |
|---|---|
Formule moléculaire |
C47H71N11O9 |
Poids moléculaire |
934.1 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C47H71N11O9/c1-8-27(6)39(45(65)56-37(23-30-24-52-34-14-10-9-12-32(30)34)42(62)53-28(7)40(60)57-38(46(66)67)21-26(4)5)58-44(64)36(22-29-15-17-31(59)18-16-29)55-43(63)35(20-25(2)3)54-41(61)33(48)13-11-19-51-47(49)50/h9-10,12,14-18,24-28,33,35-39,52,59H,8,11,13,19-23,48H2,1-7H3,(H,53,62)(H,54,61)(H,55,63)(H,56,65)(H,57,60)(H,58,64)(H,66,67)(H4,49,50,51)/t27-,28-,33-,35-,36-,37-,38-,39-/m0/s1 |
Clé InChI |
BHZCPFANUYYZAS-MVIAUQJOSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



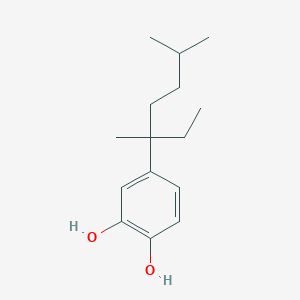
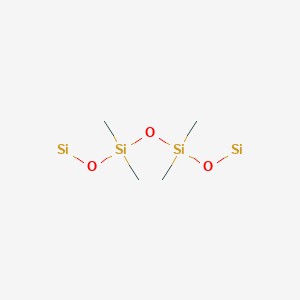
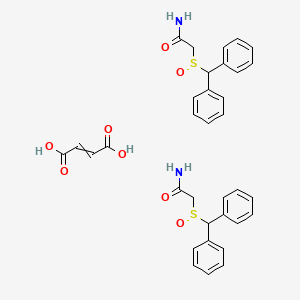
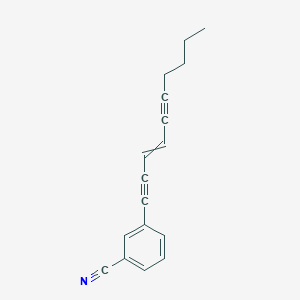
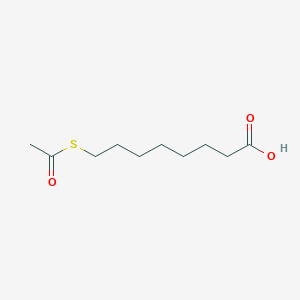

![2-[(Oct-1-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14227049.png)
![N-[4-(5-Phenylpenta-2,4-dienoyl)phenyl]benzamide](/img/structure/B14227050.png)
![Ethyl 6-[(4-methoxyphenyl)methoxy]-3-oxohexanoate](/img/structure/B14227053.png)
![N-(4-{[2-(4-Methoxybenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14227061.png)
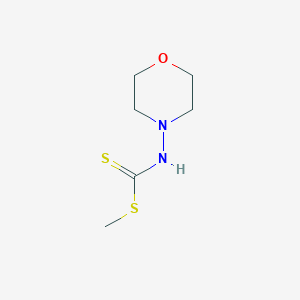
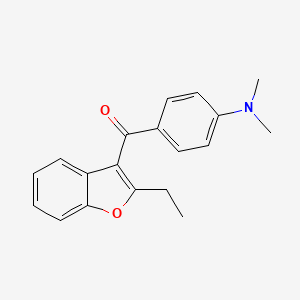
![N,6-Diphenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B14227071.png)
